
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a decapeptide composed entirely of the amino acid lysine Lysine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected lysine residues to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first lysine residue: to the resin.
Deprotection: of the amino group of the lysine residue.
Coupling: of the next protected lysine residue using coupling reagents like HBTU or DIC.
Repetition: of the deprotection and coupling steps until the decapeptide is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions and purification steps to meet industrial standards.
化学反应分析
Types of Reactions
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert oxidized lysine residues back to their original state.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of lysine-derived aldehydes or carboxylic acids.
Reduction: Restoration of the original lysine residues.
Substitution: Formation of N-acyl or N-alkyl lysine derivatives.
科学研究应用
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular uptake mechanisms.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用机制
The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is primarily related to its polycationic nature. The multiple lysine residues confer a high positive charge, enabling the peptide to interact with negatively charged molecules, such as nucleic acids and cell membranes. This interaction can facilitate cellular uptake, gene delivery, and modulation of biological pathways.
相似化合物的比较
Similar Compounds
H-Lys-Lys-Lys-OH: (trilysine)
H-Lys-Lys-Lys-Lys-OH: (tetralysine)
H-Lys-Lys-Lys-Lys-Lys-OH: (pentalysine)
Uniqueness
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH stands out due to its longer chain length, which enhances its ability to interact with larger biomolecules and cellular structures. This decapeptide’s extended structure provides unique opportunities for applications in gene delivery and biomaterials, where longer polylysine chains are often more effective.
属性
CAS 编号 |
21743-35-1 |
|---|---|
分子式 |
C60H122N20O11 |
分子量 |
1299.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H122N20O11/c61-31-11-1-21-41(71)51(81)72-42(22-2-12-32-62)52(82)73-43(23-3-13-33-63)53(83)74-44(24-4-14-34-64)54(84)75-45(25-5-15-35-65)55(85)76-46(26-6-16-36-66)56(86)77-47(27-7-17-37-67)57(87)78-48(28-8-18-38-68)58(88)79-49(29-9-19-39-69)59(89)80-50(60(90)91)30-10-20-40-70/h41-50H,1-40,61-71H2,(H,72,81)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,90,91)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI 键 |
RWDNPUHVYJEVLG-SARDKLJWSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


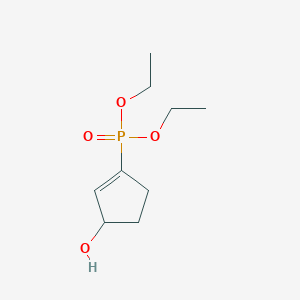

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
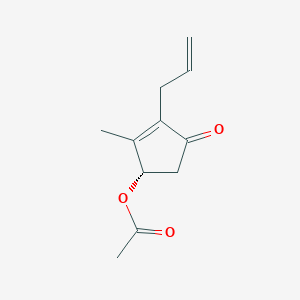
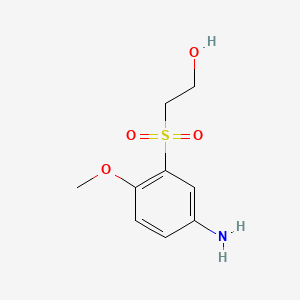
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
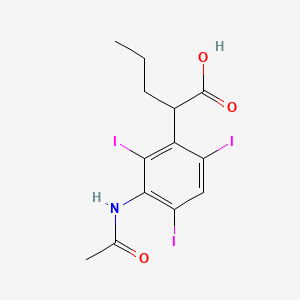


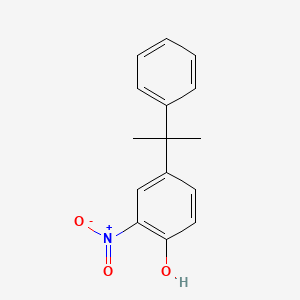
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
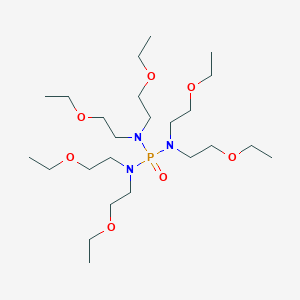
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

